L-fuculose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPNKJXABGCRC-LFRDXLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13074-08-3 | |
| Record name | L-Fuculose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
L Fuculose in Biochemical Pathways and Metabolism
L-Fucose Catabolism via L-Fuculose-1-Phosphate Pathway
The this compound-1-phosphate pathway is the primary route for L-fucose degradation in various bacteria. fishersci.nlwikidata.org This inducible pathway involves a series of enzymatic reactions that sequentially convert L-fucose into metabolically important intermediates, ultimately leading to the formation of L-lactaldehyde and dihydroxyacetone phosphate (B84403) (DHAP). fishersci.nlwikidata.orgwikipedia.org The pathway is mediated by a set of enzymes, including a permease, an isomerase, a kinase, and an aldolase (B8822740). wikidata.orgwikipedia.org
Initial Conversion of L-Fucose to this compound by L-Fucose Isomerase (FucI)
The first committed step in L-fucose catabolism is the reversible isomerization of L-fucose to this compound, catalyzed by the enzyme L-fucose isomerase (FucI), also known as ketol isomerase (EC 5.3.1.25). fishersci.nlguidetopharmacology.orguni.lunih.govlabsolu.ca This enzyme facilitates the interconversion between the aldose L-fucose and its corresponding ketose, this compound. fishersci.nllabsolu.ca FucI typically requires a metal ion, such as Mn2+, as a cofactor for its activity. fishersci.nlnih.govlabsolu.ca
Research on FucI from various bacterial sources has revealed diverse characteristics. For instance, L-fucose isomerase from Escherichia coli is known to be a hexamer, with each subunit having a molecular mass of approximately 64,976 Da. labsolu.ca Another example, FucI from the polyextremophilic bacterium Halothermothrix orenii (HoFucI), exhibits both halophilic and thermophilic properties, showing optimal activity at temperatures between 50–60 °C and pH 7, in the presence of 0.5–1 M NaCl. fishersci.nl Beyond L-fucose, L-FucI can also metabolize D-arabinose due to structural similarities, and some FucI enzymes are involved in the isomerization of other rare sugars like D-altrose to D-psicose and L-galactose to L-tagatose. fishersci.nl
Phosphorylation of this compound to this compound-1-Phosphate by this compound Kinase (FucK)
Following the isomerization of L-fucose to this compound, the next step in the catabolic pathway involves the phosphorylation of this compound. This reaction is catalyzed by this compound kinase (FucK), which converts this compound into this compound-1-phosphate. wikipedia.org This phosphorylation step is crucial for trapping the sugar intermediate within the cell and preparing it for subsequent enzymatic cleavage. The gene encoding this compound kinase (FucK) is part of the fucPIK operon in bacteria, which also includes the genes for L-fucose permease (FucP) and L-fucose isomerase (FucI). wikipedia.org
Cleavage of this compound-1-Phosphate by this compound-1-Phosphate Aldolase (FucA)
This compound-1-phosphate aldolase (FucA) (EC 4.1.2.17) is a pivotal enzyme in the L-fucose catabolic pathway, responsible for the reversible cleavage of this compound-1-phosphate. wikipedia.orgwikipedia.orgfishersci.canih.govnih.govidentifiers.org FucA belongs to the Class II aldolases, which are characterized by their dependence on metal ions for enzymatic activity. wikipedia.orgfishersci.canih.govidentifiers.org These enzymes typically bind a metal cofactor, such as Zn2+ or Mg2+, within their active site. wikipedia.orgfishersci.canih.govidentifiers.org
Structurally, FucA often exists as a homotetramer, meaning it is composed of four identical protein subunits. wikipedia.orgfishersci.canih.govnih.govidentifiers.org For example, FucA from Escherichia coli is a homotetramer of 215 amino acid residues with one Zn2+ ion per subunit. wikipedia.orgnih.govnih.gov The catalytic mechanism involves specific residues, such as Glu73, which acts as both a catalytic acid and base, facilitating proton abstraction and donation during the reaction. wikipedia.orgnih.gov The enzyme's ability to catalyze stereoselective synthesis of sugars makes it of interest in synthetic chemistry. wikipedia.org
The aldol (B89426) cleavage catalyzed by this compound-1-phosphate aldolase results in the formation of two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. wikipedia.orgwikipedia.orgfishersci.canih.govnih.govidentifiers.org This reaction effectively converts a six-carbon sugar phosphate into two three-carbon units that can be further processed by the cell. wikipedia.org
Dihydroxyacetone phosphate (DHAP) is a central metabolite involved in numerous biochemical pathways, with a significant role in glycolysis. In glycolysis, DHAP is one of the two products generated from the cleavage of fructose (B13574) 1,6-bisphosphate. DHAP is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate (G3P) by the enzyme triosephosphate isomerase. This isomerization step ensures that both three-carbon products from the aldolase cleavage can proceed through the subsequent steps of the glycolytic pathway, leading to the production of pyruvate (B1213749) and the generation of ATP and NADH. Beyond glycolysis, DHAP also plays roles in lipid synthesis (by providing glycerol (B35011) 3-phosphate) and in the pentose (B10789219) phosphate pathway.
L-lactaldehyde is a crucial intermediate that represents a branching point in the metabolic pathways of L-fucose and L-rhamnose utilization. wikidata.org Its subsequent metabolism depends on the cellular environmental conditions, specifically the availability of oxygen. wikidata.org
Under aerobic conditions, L-lactaldehyde is oxidized to L-lactate by the enzyme lactaldehyde dehydrogenase. wikidata.org This L-lactate can then be further dehydrogenated to pyruvate by L-lactate dehydrogenase, allowing its entry into the general metabolism, such as the citric acid cycle.
Conversely, under anaerobic conditions, L-lactaldehyde is reduced to L-1,2-propanediol by the enzyme propanediol (B1597323) oxidoreductase. wikidata.orgwikipedia.org This shift from oxidation to reduction is influenced by factors such as the induction of propanediol oxidoreductase activity and a decrease in the NAD/NADH ratio. wikidata.org The ability to switch between these pathways allows bacteria to adapt their metabolism to different oxygen levels. wikidata.org
Metabolism of L-Lactaldehyde
Conversion to 1,2-Propanediol under Anaerobic Conditions
Under anaerobic conditions, L-lactaldehyde, a product of this compound-1-phosphate cleavage, is primarily reduced to L-1,2-propanediol (1,2-PDO) smpdb.cabiorxiv.orgnih.govnih.gov. This conversion is catalyzed by L-1,2-propanediol oxidoreductase (FucO), an NAD-linked enzyme biorxiv.orgnih.govjh.eduresearchgate.netnih.gov. This reductive step is essential for balancing the redox equivalents within the cell, as it reoxidizes the NADH produced during glyceraldehyde-3-phosphate dehydrogenase activity biorxiv.orgasm.org. The 1,2-propanediol is typically excreted into the environment, representing a terminal electron acceptor and a means for the cell to regenerate NAD+ smpdb.cabiorxiv.orgresearchgate.netnih.govasm.org.
Research findings indicate that in E. coli, the yield of 1,2-PDO is approximately 1 mol per mol of fucose consumed under anaerobic conditions, signifying a complete conversion of lactaldehyde to 1,2-PDO asm.org. This process ensures the reoxidation of NADH, which is crucial for maintaining metabolic flux through the Embden-Meyerhof-Parnas pathway biorxiv.org.
Conversion to L-Lactate under Aerobic Conditions
Conventionally, under aerobic conditions, L-lactaldehyde is expected to be oxidized to L-lactate, which is then further metabolized to pyruvate and channeled into central metabolic pathways smpdb.cabiorxiv.orgnih.govasm.org. This oxidative process is carried out by a (NADH)-linked aldehyde dehydrogenase (AldA) leading to L-lactate formation, followed by a FMN-dependent membrane-associated S-lactate dehydrogenase (LldD) converting L-lactate to pyruvate biorxiv.org.
However, recent quantitative metabolic analyses in E. coli have revealed a more complex picture. Surprisingly, L-lactaldehyde is also primarily reduced to 1,2-propanediol even under aerobic conditions, leading to a significant waste of carbon, with up to 38% of the 6-deoxyhexose being converted into 1,2-PDO biorxiv.orgasm.orgnih.gov. This indicates that fermentative pathways play a key role in 6-deoxyhexose sugar metabolism even in the presence of oxygen biorxiv.orgasm.org. The reduction of S-lactaldehyde to 1,2-propanediol under aerobic conditions can occur via propanediol oxidoreductase (POR) (FucO) or alternatively from dihydroxyacetone phosphate (DHAP) via methylglyoxal (B44143) synthase (MGS) and subsequent enzymes involved in methylglyoxal detoxification biorxiv.orgnih.gov.
Table 1: Fate of L-Lactaldehyde under Different Oxygen Conditions in E. coli
| Condition | Primary Product | Enzyme(s) Involved | Purpose/Outcome |
| Anaerobic | L-1,2-Propanediol | L-1,2-Propanediol oxidoreductase (FucO) | NADH reoxidation, excretion of 1,2-PDO smpdb.cabiorxiv.orgnih.govnih.govasm.org |
| Aerobic | L-Lactate (expected) | Lactaldehyde dehydrogenase (AldA), L-lactate dehydrogenase (LldD) | Carbon assimilation into central metabolism smpdb.cabiorxiv.orgnih.govasm.org |
| Aerobic | L-1,2-Propanediol (observed) | L-1,2-Propanediol oxidoreductase (FucO), Methylglyoxal synthase (MGS) pathway | Carbon waste, energy excess, fermentative metabolism biorxiv.orgasm.orgnih.gov |
Alternative Metabolic Fates of this compound and its Derivatives
Beyond the direct conversion of L-lactaldehyde, this compound and its phosphorylated derivative, this compound-1-phosphate, can influence other metabolic processes and cellular states.
This compound-1-phosphate, an intermediate in L-fucose degradation, has been shown to play a role in regulating the utilization of D-ribose as a carbon source in E. coli asm.orgmorf-db.orgnih.govucsd.eduasm.orgecmdb.ca. Studies have demonstrated that the accumulation of this compound-1-phosphate stimulates the utilization of D-ribose, both in vitro and in vivo in the mouse intestine asm.orgnih.govucsd.edu. This regulatory effect is observed even when L-fucose concentrations are too low to support growth independently, suggesting a physiological process where this compound-1-phosphate influences nutrient selection asm.orgnih.gov. The mechanism may involve interaction with the RbsR repressor protein or an as-yet unidentified protein to relieve repression of the ribose operon asm.org.
L-fucose metabolism in microorganisms, particularly gut bacteria, is characterized by its impact on energy metabolism and cofactor balance researchgate.netnih.govresearchgate.netresearchgate.net. Unlike other sugar metabolisms, L-fucose metabolism often leads to cofactor imbalance and low efficiencies in energy synthesis researchgate.netnih.gov. This can result in microorganisms synthesizing large amounts of short-chain fatty acids (SCFAs) instead of biomass researchgate.netnih.govresearchgate.netresearchgate.net. The production of SCFAs, such as formic acid, acetic acid, and lactic acid, allows human epithelial cells to absorb these carbons as energy or signaling molecules, thus recovering most of the energy expended during L-fucose synthesis researchgate.netnih.govresearchgate.net. This metabolic distinction highlights the unique role of L-fucose in host-microbiome interactions researchgate.netnih.gov.
Table 2: Impact of L-Fucose Metabolism on Microbial Energy and Cofactor Balance
| Aspect | Observation in L-Fucose Metabolism | Consequence | Source |
| Energy Synthesis | Low efficiency | Difficult to synthesize large biomass, severe ATP depletion | researchgate.netnih.govresearchgate.netresearchgate.net |
| Cofactor Balance | Imbalance (e.g., NADH/NAD+) | Drives production of SCFAs rather than biomass | researchgate.netnih.govresearchgate.nettandfonline.com |
| Product Formation | Large amounts of Short-Chain Fatty Acids (SCFAs) | SCFAs used by host epithelial cells for energy/signaling | researchgate.netnih.govresearchgate.netresearchgate.net |
The metabolism of L-fucose can lead to the accumulation of this compound, particularly under conditions of inefficient carbon metabolism nih.govresearchgate.netnih.govresearchgate.netmdpi.com. This accumulation can be a consequence of factors such as ATP deficiency and insufficient expression of the fucK gene, which encodes L-fuculokinase responsible for phosphorylating this compound to this compound-1-phosphate nih.govmdpi.com. The buildup and potential export of this compound represent a waste of carbon sources and can lead to an inefficient carbon flux within the microorganism, ultimately resulting in slow growth nih.govresearchgate.netnih.govmdpi.com. This inefficiency suggests metabolic bottlenecks that could be addressed through metabolic engineering to improve the conversion of fucose into desired bio-based products nih.govresearchgate.net.
This compound in Rare Sugar Metabolism
This compound is inherently linked to the metabolism of L-fucose, which is considered a "rare sugar" or uncommon sugar in the context of mainstream carbohydrate metabolism, as it is a 6-deoxyhexose oup.com. The phosphorylated pathway, in which L-fucose is converted to this compound and then this compound-1-phosphate, is the predominant route for L-fucose utilization in most bacteria, including E. coli oup.compathbank.org. This pathway involves specific enzymes such as L-fucose isomerase (FucI) converting L-fucose to this compound, L-fuculokinase (FucK) phosphorylating this compound to this compound-1-phosphate, and this compound-1-phosphate aldolase (FucA) cleaving the latter into DHAP and L-lactaldehyde oup.comsmpdb.capathbank.orgresearchgate.netnih.govresearchgate.netpnas.org. The existence of this dedicated pathway underscores the importance of this compound as a key intermediate in the utilization of this rare sugar by various microbial species oup.com.
Interconversion with D-Ribulose by L-Fucose/D-Arabinose Isomerases
This compound is reversibly interconverted with L-fucose through the action of L-fucose isomerase (L-FucI, EC 5.3.1.25). wikipedia.orgwikipedia.orgwikipedia.orgciteab.com This enzymatic reaction represents the initial step in the catabolism of L-fucose in numerous bacterial species, facilitating the conversion of environmental L-fucose into this compound. wikipedia.orgciteab.com Beyond its primary substrate, L-FucI also exhibits activity towards D-arabinose, converting it into D-ribulose due to structural similarities between the sugars. wikipedia.orgwikipedia.orgciteab.comfishersci.cawikipedia.orgresearchgate.net
L-FucI is a metalloenzyme, typically requiring a divalent metal ion for its catalytic activity, with Escherichia coli L-FucI showing a preference for Mn2+. wikipedia.orgfishersci.nofishersci.cafishersci.caepa.gov The isomerization mechanism generally proceeds via an ene-diol intermediate. wikipedia.org Research has revealed that some L-FucIs possess broad substrate specificity, also catalyzing the isomerization of other rare sugars, such as the interconversion of D-altrose to D-psicose and L-galactose to L-tagatose. wikipedia.orgwikipedia.org Structurally, L-fucose isomerase is known to exist as a hexamer. wikipedia.orgfishersci.no
Detailed research findings on L-fucose isomerase from Raoultella sp. (RdFucI) indicate that the enzyme exhibits higher enzymatic activity for this compound compared to L-fucose. fishersci.cafishersci.ca Furthermore, the reverse reaction, converting this compound to L-fucose, is favored, resulting in an equilibrium mixture at 30°C and pH 7 where L-fucose is approximately ninefold more abundant than this compound. fishersci.cafishersci.ca Optimal conditions for RdFucI activity when this compound serves as the substrate were determined to be 40°C and pH 10. fishersci.cafishersci.ca
Table 1: Key Enzymes in this compound Interconversion
| Enzyme Name | EC Number | Reaction Catalyzed | Primary Role |
| L-Fucose Isomerase (L-FucI) | 5.3.1.25 | L-fucose ⇌ this compound | Reversible interconversion of L-fucose and this compound; also D-arabinose ⇌ D-ribulose. wikipedia.orgwikipedia.orgwikipedia.orgciteab.comfishersci.cawikipedia.orgresearchgate.net |
Table 2: Optimal Conditions for Raoultella sp. L-Fucose Isomerase (RdFucI) Activity with this compound
| Parameter | Optimal Value |
| Temperature | 40°C fishersci.cafishersci.ca |
| pH | 10 fishersci.cafishersci.ca |
| Cofactor | Mn2+ fishersci.cafishersci.ca |
| Equilibrium (30°C, pH 7) | ~9-fold higher L-fucose than this compound fishersci.cafishersci.ca |
Biosynthesis of this compound from L-Fucitol via Dehydrogenase Activity
This compound can be biosynthesized from L-fucitol through the action of specific dehydrogenase enzymes derived from microorganisms. fishersci.nlwikipedia.org This enzymatic conversion is considered a viable industrial method for producing this compound, partly due to the accessibility of L-fucitol, which can be readily obtained from the inexpensive starting material L-galactose. fishersci.nl The reaction system for this biosynthesis often benefits from the presence of NADH oxidase. fishersci.nl
The preferred conditions for the dehydrogenase-catalyzed synthesis of this compound from L-fucitol typically involve a pH range of 5 to 11, with a more optimal range between 7 and 10. fishersci.nl The temperature for this reaction is preferably maintained between 20°C and 50°C, with a more preferred range of 25°C to 40°C. fishersci.nl For instance, Enterobacter agglomerans strain 221e possesses a polylol dehydrogenase capable of oxidizing L-fucitol to this compound (1-deoxy-D-tagatose), demonstrating that this enzyme recognizes the D-galacto-configuration of both D-fucitol and L-fucitol. nih.gov
Table 3: Preferred Conditions for this compound Biosynthesis from L-Fucitol via Dehydrogenase Activity
| Parameter | Preferred Range | More Preferred Range |
| pH | 5 to 11 fishersci.nl | 7 to 10 fishersci.nl |
| Temperature | 20 to 50°C fishersci.nl | 25 to 40°C fishersci.nl |
Relationship to Fructose and Mannose Metabolism
This compound is intricately linked to broader sugar metabolism, particularly within the pathways of fructose and mannose. wikipedia.orgwmcloud.orgwikipedia.orgwikipedia.org A key enzyme in this metabolic context is L-fuculokinase (EC 2.7.1.51), which catalyzes the phosphorylation of this compound to this compound-1-phosphate, utilizing ATP as a phosphate donor. wikipedia.orgwmcloud.orgwikipedia.orgwikipedia.org This phosphorylation step is crucial for further catabolism.
Subsequently, this compound-1-phosphate is acted upon by this compound-1-phosphate aldolase (EC 4.1.2.17). This enzyme catalyzes the reversible cleavage of this compound-1-phosphate into two smaller molecules: glycerone phosphate (also known as dihydroxyacetone phosphate, DHAP) and (S)-lactaldehyde. wmcloud.orgwikipedia.orgwikipedia.orgbiorxiv.orgatamanchemicals.com Both L-fuculokinase and this compound-1-phosphate aldolase are recognized as participants in fructose and mannose metabolism, highlighting the integration of this compound pathways with central carbohydrate metabolic routes. wikipedia.orgwikipedia.org
Fuculose phosphate aldolases, in general, play vital roles in glycolysis and gluconeogenesis pathways, underscoring the metabolic significance of this compound-1-phosphate as an intermediate. biorxiv.org In bacteria, the L-fucose metabolic pathway is a coordinated system involving L-fucose permease (fucP), L-fucose isomerase (fucI), this compound kinase (fucK), this compound-1-phosphate aldolase (fucA), and NADH-dependent L-1,2-propanediol oxidoreductase (fucO). wikipedia.org Notably, this compound-1-phosphate also functions as an inducing molecule, activating the fucose operon in bacteria such as Streptococcus pneumoniae. wikipedia.org The metabolic fate of this compound, therefore, contributes to both energy production and the regulation of sugar utilization pathways. wmcloud.orgwikipedia.org
Table 4: Key Enzymes Connecting this compound to Fructose and Mannose Metabolism
| Enzyme Name | EC Number | Reaction Catalyzed | Role in Metabolism |
| L-Fuculokinase (L-FucK) | 2.7.1.51 | ATP + this compound ⇌ ADP + this compound-1-phosphate | Phosphorylation of this compound, linking it to ATP-dependent metabolic steps. wikipedia.orgwmcloud.orgwikipedia.orgwikipedia.org |
| This compound-1-phosphate Aldolase (L-FucA) | 4.1.2.17 | This compound-1-phosphate ⇌ glycerone phosphate + (S)-lactaldehyde | Cleavage of this compound-1-phosphate into glycolytic intermediates. wmcloud.orgwikipedia.orgwikipedia.orgbiorxiv.orgatamanchemicals.com |
Genetic Regulation and Expression of L Fuculose Pathways
Fuc Regulon in Escherichia coli
The fuc regulon in Escherichia coli is a well-characterized genetic system responsible for the uptake and metabolism of L-fucose. It is located at approximately minute 60.2 or 63.2 on the E. coli chromosomal map and comprises six key genes: fucP, fucI, fucK, fucA, fucO, and fucR fishersci.co.ukwikipedia.org.
Organization and Gene Order (fucO, fucA, fucPIK, fucR)
The fucPIK operon encodes the initial enzymes of the L-fucose catabolic pathway: L-fucose permease (FucP), which facilitates fucose uptake; L-fucose isomerase (FucI), which converts L-fucose to L-fuculose; and this compound kinase (FucK), which phosphorylates this compound to this compound-1-phosphate uni.luwikipedia.orgsigmaaldrich.com. This operon is transcribed in a clockwise direction wikipedia.org.
Conversely, the fucAO operon, transcribed counterclockwise, contains genes for this compound-1-phosphate aldolase (B8822740) (FucA) and L-1,2-propanediol oxidoreductase (FucO) fishersci.atwikipedia.orgsigmaaldrich.com. FucA catalyzes the cleavage of this compound-1-phosphate into dihydroxyacetone phosphate (B84403) and L-lactaldehyde wikipedia.orgsigmaaldrich.com. FucO is involved in the anaerobic reduction of L-lactaldehyde to L-1,2-propanediol fishersci.at. In wild-type E. coli, the fucAO operon is typically silent in the absence of L-fucose but becomes highly inducible upon fucose presence wikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com. A weak promoter, P_fucO, exists within the fucA gene that drives fucO expression independently of FucR but is activated by Crp-cAMP easychem.orgwikipedia.orgwikipedia.orgsigmaaldrich.com.
The regulatory gene, fucR, encoding the FucR protein, is also part of or adjacent to the fucPIKUR operon fishersci.cafishersci.atwikipedia.org.
Here is a summary of the genes and their functions within the fuc regulon:
| Gene | Encoded Protein | Function | Operon | Transcription Direction |
| fucP | L-fucose permease (FucP) | L-fucose uptake | fucPIK | Clockwise wikipedia.org |
| fucI | L-fucose isomerase (FucI) | L-fucose to this compound | fucPIK | Clockwise wikipedia.org |
| fucK | This compound kinase (FucK) | This compound to this compound-1-phosphate | fucPIK | Clockwise wikipedia.org |
| fucA | This compound-1-phosphate aldolase (FucA) | This compound-1-phosphate cleavage | fucAO | Counterclockwise wikipedia.org |
| fucO | L-1,2-propanediol oxidoreductase (FucO) | L-lactaldehyde to L-1,2-propanediol (anaerobic) | fucAO | Counterclockwise wikipedia.org |
| fucR | FucR protein | Regulatory protein (transcriptional activator) | fucPIKUR | Clockwise wikipedia.org |
Transcriptional Regulation by FucR Protein
FucR is a crucial DNA-binding transcriptional activator that serves as the positive regulator for the entire fuc regulon fishersci.cafishersci.co.ukuni.lu. Its primary role is to activate the transcription of both the fucPIK and fucAO operons wikipedia.orgfishersci.cawikipedia.orgsigmaaldrich.com. FucR achieves this by binding to specific FucR operators within the regulatory regions of these operons, such as OR2 and OR3 for fucAO, and putative OR0 and OR1 for fucPIKR easychem.orgwikipedia.org. Notably, the downstream FucR binding site, located near the first Crp site, holds greater importance for the activation of the fucAO operon wikipedia.orgnih.govwikipedia.org. The fucAO operon is situated within a chromosomal region that is inherently transcriptionally repressed, highlighting the necessity of FucR and other activators for its expression wikipedia.orgwikipedia.orgwikipedia.org.
The activation of the FucR protein is strictly dependent on the presence of its specific effector molecule, this compound-1-phosphate wikipedia.orgfishersci.cafishersci.co.ukuni.luwikipedia.orgwikipedia.orgsigmaaldrich.comfishersci.nlzellbio.eu. This compound is the true inducer of the fuc regulon. FucR becomes functionally active and capable of binding to its DNA operators only when it forms a complex with this compound-1-phosphate easychem.orgwikipedia.org. This compound-1-phosphate is an intermediate product of the L-fucose metabolic pathway, generated through the sequential actions of L-fucose permease (FucP), L-fucose isomerase (FucI), and this compound kinase (FucK) wikipedia.orgsigmaaldrich.com. The intracellular accumulation of this compound-1-phosphate can also influence the utilization of other sugars, such as D-ribose idrblab.net.
FucR exhibits positive autoregulation, meaning it promotes its own transcription wikipedia.orgfishersci.cawikipedia.orgsigmaaldrich.com. This autoregulatory mechanism contributes to the fine-tuning of the regulon's expression. Furthermore, a key characteristic of FucR's regulatory activity is its ability to simultaneously activate the transcription of the two divergently oriented operons, fucAO and fucPIK wikipedia.orgfishersci.cawikipedia.orgsigmaaldrich.com. This divergent organization allows for coordinated control of both the fucose uptake and initial metabolic steps (fucPIK) and the subsequent processing of this compound-1-phosphate (fucAO) fishersci.co.ukuni.luwmcloud.orgwikipedia.org. The capacity of a single FucR molecule to regulate both operons from an intergenic region underscores an efficient regulatory strategy in E. coli fishersci.ca.
Role of CRP (cAMP-binding protein) in Fuc Regulon Expression
Cyclic AMP receptor protein (CRP), also known as cAMP-binding protein, acts as a global regulator in E. coli, primarily controlling genes involved in carbon source utilization when glucose is absent guidetopharmacology.orgfishersci.ca. The expression of the fucAO operon, in particular, is significantly dependent on the Crp-cAMP complex wikipedia.orgwikipedia.orgsigmaaldrich.com. When bound to cAMP, CRP can activate or repress the expression of numerous metabolic genes, including those for non-preferred carbon sources like L-fucose guidetopharmacology.orgfishersci.ca.
In the regulatory region of fucAO, two Crp-cAMP binding sites have been identified and experimentally validated. The upstream site plays a more critical role in operon activation compared to the downstream site wikipedia.orgnih.govwikipedia.org. Research indicates that the transcription of the fucAO operon relies more heavily on Crp-cAMP than on FucR wikipedia.orgnih.govwikipedia.org. It is suggested that FucR's primary function in this context is to facilitate the binding of Crp to its upstream site, thereby enhancing the recruitment of RNA polymerase to the fucAO promoter and activating transcription wikipedia.orgnih.govwikipedia.org. Similarly, the fucPIKR operon is also activated by Crp-cAMP binding to its respective Crp operators, such as OCrp0 and OCrp1 easychem.orgwikipedia.org. CRP binding is also essential for the full expression of the rhaB gene, which encodes L-rhamnulokinase, an enzyme capable of phosphorylating this compound nih.gov.
Cross-Induction by L-Rhamnose
Escherichia coli can dissimilate both L-fucose and L-rhamnose through parallel metabolic pathways. Both pathways converge to produce L-lactaldehyde and dihydroxyacetone phosphate fishersci.nlatamanchemicals.com. Interestingly, anaerobic growth on L-rhamnose leads to the cross-induction of not only the fucO gene but also the entire fuc regulon fishersci.nlatamanchemicals.com.
This cross-induction mechanism necessitates the formation of L-lactaldehyde as an intermediate fishersci.nlatamanchemicals.com. Subsequently, either L-lactaldehyde itself or, more prominently, this compound-1-phosphate (which can be formed from L-lactaldehyde) interacts with the FucR protein, leading to the induction of the fuc regulon fishersci.nlatamanchemicals.com. This cross-induction is abolished in mutants lacking functional genes in the L-rhamnose catabolic pathway, such as rhaA (L-rhamnose isomerase), rhaB (L-rhamnulose kinase), rhaD (L-rhamnulose 1-phosphate aldolase), or rhaR (positive regulator for rha structural genes), as well as in fucR mutants fishersci.nlatamanchemicals.com. This demonstrates the interconnectedness of these sugar utilization pathways and the central role of FucR and its effector in their regulation.
Biocatalysis and Biotransformation Involving L Fuculose
L-Fuculose-1-Phosphate as a Building Block
Synthesis of Rare Sugars (e.g., D-psicose, D-sorbose, L-tagatose, L-fructose)
This compound-1-phosphate aldolase (B8822740) (FucA) serves as a pivotal biocatalyst in the synthesis of various rare sugars. FucA from Thermus thermophilus HB8 (FucAT.HB8) has been successfully employed for the stereoselective synthesis of D-psicose, utilizing L-glycerol 3-phosphate (LGP) and D-glyceraldehyde as substrates nih.gov. This enzyme is particularly advantageous due to its ability to selectively yield vicinal diols with an anti-configuration, which is a desirable characteristic for the production of rare sugars researchgate.net. Specifically, FucA-1-phosphate aldolase (FucA-1PA) facilitates the formation of the (3R,4R)-diol, a distinct stereochemical outcome compared to the (3R,4S) configuration typically obtained with L-rhamnulose-1-phosphate aldolase (Rhu-1PA) researchgate.net.
Beyond D-psicose, FucAT.HB8 has been instrumental in the efficient synthesis of L-tagatose and L-fructose, employing L-glyceraldehyde as the acceptor substrate nih.gov. These two rare sugars can be produced simultaneously in a single reaction and subsequently separated and purified, often through techniques like cation exchange resin chromatography beilstein-journals.org. L-fructose is recognized for its properties as a nonnutritive sweetener and an inhibitor of several glycosidases nih.gov. L-tagatose, while also a functional sweetener, holds promise as a starting material for synthesizing high-value complex compounds, though its broader utilization has been constrained by production costs nih.gov. The versatility of FucA has been further demonstrated in a one-pot four-enzyme approach for the simultaneous synthesis of D-psicose, D-sorbose, L-tagatose, and L-fructose nih.gov.
One-Pot Multi-Enzyme Systems for Complex Sugar Synthesis
This compound-1-phosphate aldolase (FucA) is a central component in developing one-pot multi-enzyme cascade systems for the synthesis of complex sugars and other chiral compounds, including nitrocyclitols researchgate.netcore.ac.uk. These integrated systems are designed to overcome challenges associated with substrate cost and stability, particularly concerning dihydroxyacetone phosphate (B84403) (DHAP), a crucial donor substrate for aldolases researchgate.netcsic.es.
A common strategy involves the in situ generation of DHAP from the more affordable and stable dihydroxyacetone (DHA) through the action of ATP-dependent dihydroxyacetone kinase (DHAK) researchgate.netcsic.es. To ensure the sustainability of the reaction, acetate (B1210297) kinase (AK) is frequently incorporated into these systems for in situ ATP regeneration from acetyl phosphate researchgate.netcsic.escsic.es. This regeneration mechanism allows for the use of catalytic amounts of ATP and mitigates the inhibitory effects of ADP accumulation on DHAK activity researchgate.netcsic.escsic.es.
An illustrative example of such a system combines DHAK, FucA, and AK to catalyze C-C bond formation from DHA and an aldehyde acceptor researchgate.netcsic.es. Optimization of this multi-enzyme system has led to significant improvements in product yield. For instance, in the synthesis of fuculose-1-phosphate, a yield of 88.8% was achieved when scaled up to 1 mmol of DHA csic.es. The efficiency of these one-pot systems can be further enhanced by carefully controlling the enzyme ratios, such as FucA to DHAK, to prevent the undesirable accumulation and subsequent degradation of DHAP csic.es. FucA has also been successfully employed in the synthesis of acyclic nucleoside analogues, demonstrating conversion yields ranging from 70% to 90% researchgate.net. In the context of nitrocyclitol synthesis, FucA specifically catalyzes the formation of (R,R)- or D-erythro aldol (B89426) adducts core.ac.uk.
Biocatalyst Engineering and Application
Expression of this compound-1-Phosphate Aldolase as Active Inclusion Bodies
Research indicates that FucA IBs produced in an optimized defined medium can demonstrate higher specific activity than the soluble protein obtained under conventional defined medium conditions scispace.comresearchgate.net. This observation supports the concept that protein solubility and conformational quality are independent parameters scispace.comresearchgate.net. The use of DnaK-mutant strains has been explored to enhance the expression of active IBs, although a substantial portion of the protein may still be produced in its soluble form scispace.com. FucA IBs have been successfully applied as biocatalysts in aldolic reactions, such as the condensation between dihydroxyacetone phosphate (DHAP) and (S)-Cbz-alaninal, achieving product yields between 65% and 76% scispace.comresearchgate.net.
Modulating Activity through Strain and Culture Media Selection
The catalytic activity of this compound-1-phosphate aldolase (FucA), particularly when expressed as inclusion bodies (IBs), is significantly influenced by the selection of the host strain and the culture medium scispace.comresearchgate.net. An optimized defined medium has been shown to yield FucA IBs with a higher specific activity compared to the soluble protein produced in conventional media scispace.comresearchgate.net. This finding underscores the independence of protein solubility and conformational quality scispace.comresearchgate.net.
Specific E. coli strains, such as JGT20, have demonstrated superior performance in terms of FucA specific activity within IBs compared to strains like XL1 Blue when grown at 37ºC. For instance, the JGT20 strain yielded 6 AU/mg of target protein in IBs scispace.com. Strategies aimed at redirecting protein expression towards active IBs, thereby improving both yield and specific activity, have been successfully implemented through careful selection of the strain and culture medium scispace.com. Furthermore, expression systems for FucA in E. coli have been developed utilizing a glycine (B1666218) auxotrophy-based approach, which ensures plasmid stability and eliminates the need for antibiotic supplementation researchgate.net.
Immobilization Techniques for Enhanced Functionality
Immobilization techniques are crucial for enhancing the functionality, stability, and reusability of this compound-1-phosphate aldolase (FucA) as a biocatalyst scispace.comresearchgate.nettandfonline.com. FucA inclusion bodies (IBs) can be directly employed as catalysts or further entrapped within suitable matrices to improve their mechanical properties and facilitate their recovery and reuse scispace.comresearchgate.net.
One effective immobilization method involves entrapping FucA IBs into Lentikat® beads, which has been shown to enhance the mechanical robustness of the biocatalyst scispace.comresearchgate.net. Another technique involves the multipoint covalent attachment of recombinant FucA from E. coli to glyoxal-agarose gels tandfonline.com. This approach can achieve high immobilization yields, typically ranging from 80% to 90%, with a retained activity of 10% to 20% on the immobilized derivative under optimized conditions (pH 10, 20°C, and 200 µmoles cm-3 (B1577454) of aldehyde groups) tandfonline.com.
A highly loaded immobilized FucA derivative, with a concentration of 65 AU cm-3 of support, has been developed for use in aldol condensation reactions tandfonline.com. Immobilized FucA has also demonstrated utility in non-conventional reaction media, such as highly concentrated water-in-oil emulsions, for aldol condensations. In such systems, synthetic yields of 40% were observed for reactions involving DHAP and Z-amino-propanal, 25% for Z-(R)-alaninal, and 29% for Z-(S)-alaninal tandfonline.com.
Overcoming ATP Deficiency and Fuculose Accumulation in Engineered Strains
In multi-enzyme systems that leverage this compound-1-phosphate aldolase (FucA), addressing issues such as ATP deficiency and the accumulation of phosphorylated intermediates, like dihydroxyacetone phosphate (DHAP), is critical for achieving efficient synthesis researchgate.netcsic.esd-nb.info. ATP regeneration systems are indispensable, particularly when employing ATP-dependent enzymes such as dihydroxyacetone kinase (DHAK) for the in situ generation of DHAP researchgate.netcsic.es. Acetate kinase (AK) is a commonly utilized enzyme for regenerating ATP from acetyl phosphate, which allows for the use of catalytic amounts of ATP and prevents the inhibitory accumulation of ADP researchgate.netcsic.escsic.es.
Physiological and Ecological Research of L Fuculose Metabolism
L-Fuculose Metabolism in Pathogenic Contexts
Inability of Streptococcus pneumoniae to Utilize Fucose for Energy Despite Pathway Genes
Streptococcus pneumoniae, a significant human pathogen residing in the nasopharynx, possesses a remarkable genomic capacity for carbohydrate metabolism, with a substantial portion of its genome dedicated to proteins involved in these pathways wikipedia.orguni.lu. Among these, a putative L-fucose utilization pathway has been identified, crucial for the bacterium's full virulence wikipedia.org. S. pneumoniae strains harbor two main types of fucose operons (Type 1 and Type 2), both encoding intracellular enzymes essential for fucose processing wikipedia.org.
The core fucose processing enzymes found in S. pneumoniae include L-fucose isomerase (FcsI), fuculose kinase (FcsK), and fuculose-1-phosphate aldolase (B8822740) (FcsA) wikipedia.org. The typical metabolic cascade for fucose involves L-fucose being isomerized by FcsI to produce this compound. Subsequently, this compound is phosphorylated by FcsK, yielding this compound 1-phosphate. Finally, this compound 1-phosphate is cleaved by FcsA into lactaldehyde and dihydroxyacetone phosphate (B84403) (DHAP), with DHAP being a central metabolic intermediate that can be incorporated into glycolysis for energy generation wikipedia.org.
Despite the presence of these genes and the biochemical demonstration that the S. pneumoniae fucose-processing enzymes (SpFcsI, SpFcsK, and SpFcsA) are active and function sequentially to produce dihydroxyacetone phosphate, Streptococcus pneumoniae is notably unable to utilize exogenously supplied L-fucose as a sole carbon source for energy production wikipedia.org. This presents a contradiction, as the enzymatic machinery for fucose catabolism appears to be intact and functional.
Several hypotheses attempt to explain this inability. One proposed reason is the potential lack of an efficient transport system for free fucose into the bacterial cell. While the fucose operons do include components of phosphotransferase systems (PTS) or ABC transporter systems, these might be specialized for the uptake of fucosylated oligosaccharides released from host glycans rather than free fucose wikipedia.org. Indeed, S. pneumoniae has been shown to harvest fucosylated glycans from host tissues, with the fucose operon linked to the degradation of specific histo-blood group antigens.
Furthermore, it is postulated that the fucose-processing pathway in S. pneumoniae may serve a non-metabolic role in the bacterium's interaction with its human host. The fcs operon is induced by fucose, and this compound 1-phosphate acts as an inducing molecule for its activation, suggesting a regulatory function despite the lack of direct energy utilization from fucose. The fucose gene cluster is also subject to carbon catabolite repression, where preferred sugars like glucose can repress its expression. Importantly, the fucose utilization pathway, despite not providing energy from fucose directly, is crucial for the full virulence of S. pneumoniae. Deletion of the entire fcs operon or specific genes within it, such as fcsK, eIIA, eIIC, or gh98, has been shown to compromise the bacterium's ability to cause acute respiratory disease in mouse models wikipedia.org. This suggests a role in host adaptation or pathogenesis beyond simple energy acquisition.
The following table summarizes the key enzymatic steps in the L-fucose metabolic pathway within Streptococcus pneumoniae:
| Enzyme Name | Gene Name | Substrate | Product | Role in Pathway |
| L-fucose isomerase | FcsI | L-fucose | This compound | Isomerization of L-fucose to this compound |
| Fuculose kinase | FcsK | This compound | This compound 1-phosphate | Phosphorylation of this compound |
| Fuculose-1-phosphate aldolase | FcsA | This compound 1-phosphate | Lactaldehyde, DHAP | Cleavage of this compound 1-phosphate into two products |
Advanced Methodologies in L Fuculose Research
Metabolomics and Transcriptomics for Pathway Elucidation
The integration of metabolomics and transcriptomics offers a powerful approach to understanding the cellular response to L-fucose and the role of L-fuculose within its metabolic pathway. In studies of Escherichia coli fermenting L-fucose, these "omics" technologies have been employed to obtain a global view of the metabolic and regulatory networks.
Transcriptomics , through techniques like RNA-sequencing, reveals changes in gene expression when an organism utilizes L-fucose as a carbon source. This allows researchers to identify the upregulation of genes in the fuc operon, which are responsible for the transport and metabolism of L-fucose, including the conversion of L-fucose to this compound by L-fucose isomerase, the phosphorylation of this compound to this compound-1-phosphate by L-fuculokinase, and the subsequent cleavage of this compound-1-phosphate by this compound-1-phosphate aldolase (B8822740).
Metabolomics , often utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, complements this by quantifying the intracellular concentrations of metabolites. This analysis can reveal metabolic bottlenecks or accumulations of intermediates like this compound. For instance, such studies have shown that in E. coli, inefficient carbon flux during L-fucose utilization can lead to the accumulation of fuculose. By correlating metabolite levels with transcriptomic data, researchers can build a comprehensive model of the metabolic pathway and identify targets for metabolic engineering to improve the efficiency of L-fucose and this compound processing.
Table 1: Key Genes in L-Fucose Metabolism Identified Through Transcriptomics
| Gene | Enzyme Product | Function in L-Fucose Pathway |
| fucI | L-fucose isomerase | Converts L-fucose to this compound |
| fucK | L-fuculokinase | Phosphorylates this compound to this compound-1-phosphate |
| fucA | This compound-1-phosphate aldolase | Cleaves this compound-1-phosphate into dihydroxyacetone phosphate (B84403) and L-lactaldehyde |
Systems Biology Approaches to L-Fucose Metabolism
Systems biology integrates experimental data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, with computational modeling to understand the functioning of biological systems. This holistic approach has been instrumental in elucidating novel aspects of L-fucose metabolism, where this compound is a central intermediate.
A notable example is the investigation of L-fucose degradation in the thermoacidophilic archaeon Sulfolobus solfataricus. By comparing the organism's growth on L-fucose versus D-glucose, a systems biology approach revealed significant changes in the central carbon metabolic network. This integrated analysis led to the discovery of a new pathway for L-fucose degradation. The key reactions identified were:
L-fucose oxidation to L-fuconate.
Dehydration to 2-keto-3-deoxy-L-fuconate.
Cleavage to pyruvate (B1213749) and L-lactaldehyde.
Conversion of L-lactaldehyde to L-lactate.
Genetic Engineering and Metabolic Engineering for Pathway Manipulation
Genetic and metabolic engineering techniques are pivotal for manipulating the this compound metabolic pathway for biotechnological applications, such as the biosynthesis of L-fucose and other valuable chemicals. These strategies involve the targeted modification of an organism's genetic material to enhance or redirect metabolic fluxes.
In one study, the L-fucose metabolic pathway from Escherichia coli was introduced into Saccharomyces cerevisiae. This allowed for the reverse synthesis of L-fucose and this compound from lactaldehyde and glucose. This compound was generated as a by-product in this engineered yeast, showcasing the potential to produce this ketose sugar through fermentation.
Further metabolic engineering efforts in E. coli have focused on improving the production of L-fucose, a process in which this compound is an essential precursor. These strategies include:
Deletion of competing pathways: Knocking out genes responsible for the metabolism of by-products to direct more carbon flux towards the desired product.
Overexpression of key enzymes: Increasing the expression of enzymes in the L-fucose pathway, such as L-fucose isomerase and L-fuculokinase, to enhance the conversion of intermediates.
Optimization of fermentation conditions: Adjusting parameters like temperature, pH, and nutrient feed to maximize product yield.
For example, an engineered E. coli strain was developed to produce L-fucose by modifying the genome to eliminate endogenous L-fucose metabolism, produce 2'-fucosyllactose (B36931), and then liberate L-fucose from it, achieving a significant production titer in a fed-batch fermentation. nih.gov Such approaches highlight the capability of metabolic engineering to create microbial cell factories for the production of this compound and its derivatives.
Table 2: Examples of Genetic Modifications for this compound Pathway Engineering
| Organism | Genetic Modification | Outcome |
| Saccharomyces cerevisiae | Introduction of the E. coli L-fucose metabolic pathway | Reverse synthesis of L-fucose and this compound |
| Escherichia coli | Elimination of endogenous L-fucose and lactose (B1674315) metabolism, introduction of 2'-fucosyllactose synthesis and hydrolysis pathway | High-titer production of L-fucose |
NMR Spectroscopy (¹H-NMR, ³¹P-NMR) for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for monitoring enzymatic reactions in real-time and for characterizing the structures of metabolites like this compound. ¹H-NMR (Proton NMR) is particularly useful for observing the conversion of L-fucose to this compound.
In a typical experiment, the ¹H-NMR spectrum of L-fucose will show distinct peaks corresponding to its different protons. Upon the addition of L-fucose isomerase, the enzyme that catalyzes the conversion to this compound, new peaks will appear in the spectrum that correspond to the protons of this compound. The intensity of the L-fucose peaks will decrease over time, while the intensity of the this compound peaks will increase. This allows for the direct monitoring of the reaction kinetics and the determination of the equilibrium between the two sugars.
³¹P-NMR (Phosphorus-31 NMR) is employed to monitor the subsequent step in the pathway: the phosphorylation of this compound to this compound-1-phosphate by L-fuculokinase. This technique is highly specific for phosphorus-containing compounds and can track the consumption of ATP and the formation of this compound-1-phosphate, providing valuable kinetic data for this enzymatic step.
X-ray Crystallography for Structural Elucidation of Enzymes
X-ray crystallography is an indispensable tool for determining the three-dimensional atomic structure of enzymes involved in this compound metabolism. A detailed understanding of an enzyme's structure is crucial for comprehending its catalytic mechanism and for guiding protein engineering efforts.
The crystal structure of this compound-1-phosphate aldolase (FucA), the enzyme that cleaves this compound-1-phosphate, has been solved for several organisms, including Thermus thermophilus and Escherichia coli. nih.gov These structural studies have revealed that FucA is a class II aldolase, which utilizes a divalent metal ion, typically Zn²⁺, in its active site to catalyze the reversible cleavage of this compound-1-phosphate. The detailed architecture of the active site, including the residues that coordinate the metal ion and interact with the substrate, provides a basis for understanding the enzyme's mechanism at a molecular level.
Similarly, the structures of other key enzymes in the pathway, such as L-fucose isomerase and L-fuculokinase, have been determined. For example, the structure of L-fucose isomerase from E. coli was determined at 2.5 Angstrom resolution, revealing a hexameric structure. This structural information is invaluable for rational protein design to improve enzyme stability, activity, and substrate specificity.
Table 3: Crystallographic Data for this compound-1-Phosphate Aldolase from Thermus thermophilus HB8 nih.gov
| Parameter | Value |
| Space Group | P4 |
| Unit Cell Dimensions (a, b, c) | 100.94 Å, 100.94 Å, 45.87 Å |
| Resolution | 1.9 Å |
| Rmerge | 6.6% |
| Matthews Coefficient (VM) | 2.7 ų Da⁻¹ |
| Solvent Content | 54.2% |
Q & A
What are the primary enzymatic pathways involved in L-fuculose metabolism in Escherichia coli?
Level : Basic
Methodological Answer :
In E. coli, this compound metabolism is regulated by the fuc regulon. Key enzymes include:
- L-fucose isomerase (FucI) : Converts L-fucose to this compound.
- This compound kinase (FucK) : Phosphorylates this compound to this compound 1-phosphate.
- This compound 1-phosphate aldolase (FucA) : Cleaves this compound 1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.
- 1,2-propanediol oxidoreductase (FucO) : Anaerobically reduces L-lactaldehyde to 1,2-propanediol.
Experimental validation involves gene knockout studies, enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation for FucO), and transcriptional analysis via Northern blotting to confirm fucO induction under fucose exposure .
How can recombinant L-fucose isomerase be optimized for enhanced this compound production?
Level : Advanced
Methodological Answer :
Optimization strategies include:
- Thermostability Engineering : Site-directed mutagenesis to improve enzyme stability at high temperatures, as seen in recombinant L-fucose isomerase from Caldanaerobius polysaccharolyticus (optimal activity at 75°C) .
- Substrate Specificity Tuning : Structural analysis (e.g., X-ray crystallography) to identify active-site residues for mutagenesis, enabling activity toward non-natural substrates like D-arabinose .
- Immobilization Techniques : Use of chitosan-based matrices or cross-linked enzyme aggregates (CLEAs) to enhance reusability and pH tolerance .
Validation requires coupled assays (e.g., DNS method for reducing sugar quantification) and HPLC for product purity analysis.
What structural features of this compound 1-phosphate aldolase (FucA) are critical for substrate specificity?
Level : Advanced
Methodological Answer :
Key structural determinants include:
- Zinc-Binding Active Site : The Zn²⁺ ion acts as a Lewis acid, stabilizing the enolate intermediate during aldol cleavage. Mutagenesis of coordinating residues (e.g., His/Asp) abolishes activity .
- Substrate-Binding Pocket : Hydrophobic residues (e.g., Phe, Trp) create a steric environment specific to this compound 1-phosphate. Comparative studies with Fe(II)-dependent aldolases (e.g., AfPOD) reveal metal ion specificity impacts catalytic efficiency .
- Quaternary Structure : Tetrameric organization (e.g., in E. coli FucA) ensures cooperative substrate binding, validated via size-exclusion chromatography and cryo-EM .
Structural insights are derived from crystallography (PDB: 1FUA) and molecular dynamics simulations .
How do data contradictions in this compound isomerase activity across studies inform experimental design?
Level : Advanced
Methodological Answer :
Discrepancies in reported Km/Vmax values (e.g., Thermanaeromonas toyohensis vs. C. polysaccharolyticus isomerases) arise from:
- Assay Conditions : Variations in pH, temperature, or cofactor (Mn²⁺/Mg²⁺) concentrations. Standardization using buffers like Tris-HCl (pH 7.5) and 1 mM MnCl₂ is critical .
- Enzyme Purity : Trace contaminants (e.g., ATPases) in crude extracts skew activity measurements. Purification via affinity chromatography (His-tag systems) is recommended .
- Substrate Isomerization : L-fucose preparations may contain this compound impurities, necessitating pre-purification via Dowex ion-exchange chromatography .
Researchers should report detailed protocols (per MIAPE guidelines) and validate findings with orthogonal methods (e.g., isothermal titration calorimetry).
What methodologies are recommended for crystallizing this compound 1-phosphate aldolase?
Level : Advanced
Methodological Answer :
Crystallization protocols for FucA involve:
- Sitting-Drop Vapor Diffusion : Using 1.6 M (NH₄)₂SO₄, 0.05 M Tris (pH 7.5), and 0.01 M MgCl₂ at 289 K .
- Optimization Screens : Additives like 2% (v/v) PEG 400 improve crystal morphology.
- Crystal Analysis : Matthews coefficient (1.89 ų/Da) and solvent content (34.8%) calculations confirm monoclinic space group P 4 21 2 .
Validation requires X-ray diffraction (2.0–2.5 Å resolution) and refinement using PHENIX or COOT .
How can transcriptional regulation of the fuc operon be studied under varying metabolic conditions?
Level : Advanced
Methodological Answer :
- Induction Profiling : Grow E. coli in minimal media with L-fucose as the sole carbon source. Monitor fucO transcription via RT-qPCR or lacZ reporter fusions .
- Electrophoretic Mobility Shift Assays (EMSAs) : Test binding of FucR (regulator) to fuc promoter regions in the presence/absence of this compound 1-phosphate.
- RNA-Seq : Identify co-regulated genes under anaerobic vs. aerobic conditions to map metabolic shifts toward 1,2-propanediol production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
